![molecular formula C18H28N2O2 B5726541 N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)
N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)
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Overview
Description
N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide), commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a tertiary amide that is widely used in organic synthesis as a catalyst and a ligand. It has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
DMAPA acts as a catalyst in various chemical reactions by facilitating the formation of reactive intermediates. It also acts as a ligand in metal-based drugs by coordinating with metal ions. The mechanism of action of DMAPA as an antitumor agent is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects:
DMAPA has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. It has been shown to have minimal effects on the liver, kidney, and other vital organs. DMAPA has also been shown to have good solubility in water, making it suitable for use in aqueous environments.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DMAPA in lab experiments is its ability to catalyze reactions efficiently. It is also relatively inexpensive and easy to synthesize. However, DMAPA has some limitations, including its sensitivity to moisture and air, which can affect its reactivity. It is also hygroscopic, which can make it difficult to handle in some situations.
Future Directions
There are several potential future directions for the use of DMAPA in scientific research. One area of interest is the development of new metal-based drugs that incorporate DMAPA as a ligand. Another area of interest is the synthesis of new bioactive compounds using DMAPA as a catalyst. Additionally, DMAPA could be used in the development of new materials with unique properties. Overall, DMAPA has significant potential for use in various fields of scientific research.
Synthesis Methods
The synthesis of DMAPA can be achieved through various methods, including the reaction of N,N-dimethylpropionamide with paraformaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of N,N-dimethylpropionamide with paraformaldehyde in the presence of a strong base catalyst. The resulting product is purified through recrystallization or chromatography.
Scientific Research Applications
DMAPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. DMAPA has been used to synthesize various bioactive compounds, including antitumor agents, antibiotics, and anti-inflammatory drugs. It has also been used as a ligand in the design of metal-based drugs.
properties
IUPAC Name |
N-[[4-[(2,2-dimethylpropanoylamino)methyl]phenyl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHETZROKNVLGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)CNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(benzene-1,4-diyldimethanediyl)bis(2,2-dimethylpropanamide) |
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